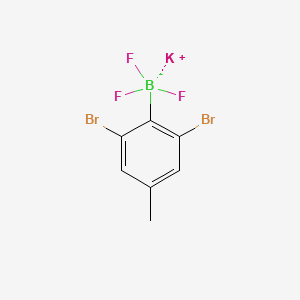
Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is an organoboron compound that has garnered significant attention in the field of organic chemistry due to its utility in various synthetic applications. This compound is characterized by the presence of a potassium cation and a trifluoroborate anion, which is bonded to a 2,6-dibromo-4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate typically involves the reaction of 2,6-dibromo-4-methylphenol with a trifluoroboronic acid derivative under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the resulting product is isolated by precipitation or crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidative addition.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base such as sodium carbonate, and an aryl halide.
Nucleophilic Substitution: The compound can react with various nucleophiles under mild conditions to form substituted phenyl derivatives.
Oxidative Addition: This reaction can be facilitated by transition metal catalysts, leading to the formation of complex organometallic species.
Major Products Formed: The major products of these reactions include biaryl compounds, substituted phenols, and organometallic complexes, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: In organic chemistry, Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential for the construction of complex organic molecules.
Medicine: In medicinal chemistry, it can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that are crucial for drug development.
Industry: The compound's utility in industrial processes includes its use in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate exerts its effects primarily involves its role as a nucleophile or electrophile in various chemical reactions. The trifluoroborate anion can act as a leaving group, facilitating nucleophilic substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions.
Molecular Targets and Pathways: The specific molecular targets and pathways involved depend on the type of reaction and the reagents used. For example, in Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl group and the aryl halide.
Comparison with Similar Compounds
Potassium (2,6-dibromo-4-methylphenyl)trifluoroborate is similar to other organoboron compounds such as Potassium (2,6-dibromophenyl)trifluoroborate and Potassium (4-methylphenyl)trifluoroborate.
Uniqueness: What sets this compound apart is its unique combination of bromine and methyl substituents on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions compared to its analogs.
Properties
IUPAC Name |
potassium;(2,6-dibromo-4-methylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBr2F3.K/c1-4-2-5(9)7(6(10)3-4)8(11,12)13;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGKBTWOLAQZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1Br)C)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBr2F3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














